molecular formula C14H16N4O2S B11254857 2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide

Cat. No.: B11254857
M. Wt: 304.37 g/mol
InChI Key: FOHLLKMBWHVMNR-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions in ethanol, in the presence of a catalytic amount of piperidine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and triazolothiadiazine moieties.

    Reduction: Reduced forms of the acetamide and triazolothiadiazine moieties.

    Substitution: Substituted derivatives at the acetamide moiety.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide stands out due to its unique combination of a phenoxy group and a triazolothiadiazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-10-4-2-5-11(8-10)20-9-12(19)15-13-16-17-14-18(13)6-3-7-21-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16,19)

InChI Key

FOHLLKMBWHVMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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